molecular formula C5H6IN3 B3318899 2,4-Pyridinediamine, 3-iodo- CAS No. 1033434-91-1

2,4-Pyridinediamine, 3-iodo-

Cat. No.: B3318899
CAS No.: 1033434-91-1
M. Wt: 235.03
InChI Key: SPGLTDWSEKQAJJ-UHFFFAOYSA-N
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Description

Significance of Pyridine (B92270) Scaffolds in Modern Organic Chemistry

The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a cornerstone of modern organic chemistry. nih.govnih.gov Its unique electronic properties and ability to participate in a wide array of chemical transformations make it an invaluable component in the synthesis of a diverse range of compounds. nih.gov Pyridine and its derivatives are not only common solvents and reagents in the laboratory but are also integral to the structure of many natural products, including alkaloids like nicotine (B1678760) and vitamins such as niacin. nih.gov

The presence of the nitrogen atom in the pyridine ring imparts a degree of polarity and basicity, which can influence the solubility and bioavailability of larger molecules. researchgate.netmdpi.com This characteristic is particularly advantageous in medicinal chemistry, where pyridine scaffolds are frequently incorporated into drug candidates to enhance their pharmacological properties. researchgate.netmdpi.com In fact, it is estimated that over 7,000 existing drug molecules contain a pyridine nucleus. nih.gov The versatility of the pyridine scaffold allows for its functionalization at various positions, enabling the fine-tuning of a molecule's steric and electronic properties to achieve desired biological activities or material characteristics. nih.gov

Role of Diaminopyridines as Versatile Chemical Intermediates and Synthons

Diaminopyridines, which are pyridine rings substituted with two amino groups, serve as highly versatile building blocks, or synthons, in organic synthesis. These compounds are valuable intermediates in the preparation of a wide range of more complex molecules, particularly in the pharmaceutical and materials science sectors. google.comresearchgate.net The two amino groups provide multiple reactive sites for further chemical modifications, such as acylation, alkylation, and condensation reactions.

For instance, diaminopyridines are key precursors in the synthesis of fused heterocyclic systems, such as imidazopyridines, which are known to possess a variety of biological activities. google.com The relative positions of the amino groups on the pyridine ring (e.g., 2,3-, 2,4-, 2,6-, or 3,4-diaminopyridine) dictate the regiochemistry of subsequent reactions, allowing for the controlled construction of specific isomers. The amino groups can also be diazotized and converted into other functional groups, further expanding the synthetic utility of diaminopyridines. The ability to form Schiff bases with aldehydes and ketones is another important reaction of diaminopyridines, leading to the formation of ligands for metal complexes and other functional materials. researchgate.net

Specific Academic Context of Halogenated Pyridinediamines

In the realm of contemporary synthetic chemistry, iodo-substituted heterocycles have emerged as particularly powerful intermediates. researchgate.net The carbon-iodine bond is the weakest among the carbon-halogen bonds, making it highly susceptible to a variety of transformations, most notably in metal-catalyzed cross-coupling reactions. researchgate.net Methodologies such as the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig couplings utilize iodo-heterocycles as electrophilic partners to form new carbon-carbon and carbon-heteroatom bonds with a high degree of control and efficiency. researchgate.net

The introduction of an iodine atom onto a heterocyclic ring is often achieved through electrophilic iodination reactions, using reagents like molecular iodine (I₂), N-iodosuccinimide (NIS), or iodine monochloride (ICl). researchgate.net These reactions can often be performed under mild conditions, and the position of iodination can be directed by the existing substituents on the ring. researchgate.net The resulting iodo-heterocycles are not only valuable for cross-coupling reactions but can also participate in other transformations, such as metal-halogen exchange reactions to form organometallic reagents. The versatility of iodo-substituted heterocycles makes them a cornerstone of modern synthetic strategies for the construction of complex molecules. researchgate.net

The specific focus on 2,4-Pyridinediamine, 3-iodo- within the broader field of heterocyclic chemistry stems from a confluence of the advantageous properties of its constituent parts. This molecule combines the versatile reactivity of a diaminopyridine scaffold with the synthetic utility of an iodo-substituent.

The rationale for investigating this particular compound can be broken down as follows:

Multiple Points for Diversification: The presence of two amino groups at the 2- and 4-positions and an iodo-group at the 3-position provides three distinct and orthogonally reactive sites. This allows for a high degree of molecular diversification. For example, the amino groups can be selectively functionalized, and the iodo-group can be used in a variety of cross-coupling reactions.

Strategic Positioning of Functional Groups: The 3-iodo substituent is adjacent to both amino groups. This proximity can influence the electronic environment and reactivity of the amino groups and the pyridine nitrogen. It also sets the stage for intramolecular reactions to form fused ring systems.

Access to Novel Chemical Space: The unique substitution pattern of 2,4-Pyridinediamine, 3-iodo- provides access to novel chemical scaffolds that may not be readily accessible through other synthetic routes. This is particularly important in drug discovery and materials science, where the exploration of new molecular architectures is a constant pursuit.

Potential as a Precursor to Biologically Active Molecules: Given that both pyridine and diaminopyridine moieties are found in numerous biologically active compounds, it is reasonable to hypothesize that derivatives of 2,4-Pyridinediamine, 3-iodo- could exhibit interesting pharmacological properties. The ability to readily modify the molecule at three different positions allows for the systematic exploration of structure-activity relationships.

In essence, 2,4-Pyridinediamine, 3-iodo- is a highly functionalized and synthetically attractive building block that holds significant promise for the development of new synthetic methodologies and the discovery of novel compounds with potentially valuable properties.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-iodopyridine-2,4-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6IN3/c6-4-3(7)1-2-9-5(4)8/h1-2H,(H4,7,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPGLTDWSEKQAJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1N)I)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6IN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanistic Investigations of Reactions Involving 2,4 Pyridinediamine, 3 Iodo

Reaction Pathways in C-X Bond Functionalization (X = I)

The carbon-iodine bond in 2,4-pyridinediamine, 3-iodo- is the primary site for functionalization, most notably through palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution.

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds by coupling an organohalide with an organoboron compound, catalyzed by a palladium complex. libretexts.org The catalytic cycle for the reaction of 2,4-pyridinediamine, 3-iodo- is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination. libretexts.orgyonedalabs.comchemrxiv.org

Oxidative Addition: The initial step involves the insertion of a low-valent palladium(0) species into the carbon-iodine bond of 2,4-pyridinediamine, 3-iodo-. This is often the rate-determining step in the catalytic cycle. libretexts.org The reactivity of the halide in this step follows the order I > Br > Cl > F, making the iodo-substituted pyridine (B92270) an excellent substrate. libretexts.org The oxidative addition results in the formation of a square planar palladium(II) complex.

Transmetalation: In this step, the organic group from the organoboron reagent (e.g., a boronic acid or ester) is transferred to the palladium(II) complex. This process is typically facilitated by a base, which activates the organoboron species. The exact mechanism of transmetalation can be complex and is a subject of ongoing research, but it is a crucial step for bringing both coupling partners onto the palladium center. yonedalabs.com

Reductive Elimination: The final step is the reductive elimination of the two organic fragments from the palladium(II) complex, forming the new carbon-carbon bond in the product and regenerating the catalytically active palladium(0) species, which can then re-enter the catalytic cycle. yonedalabs.comchemrxiv.org

The general catalytic cycle for the Suzuki-Miyaura reaction is depicted below:

Suzuki-Miyaura Reaction Mechanism

A generalized catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Heck-Mizoroki Reaction:

The Heck-Mizoroki reaction, or simply the Heck reaction, involves the palladium-catalyzed coupling of an unsaturated halide with an alkene to form a substituted alkene. wikipedia.org The mechanism for the reaction of 2,4-pyridinediamine, 3-iodo- with an alkene follows a similar pattern of oxidative addition, followed by migratory insertion and beta-hydride elimination. wikipedia.orglibretexts.org

Oxidative Addition: Similar to the Suzuki-Miyaura coupling, the reaction begins with the oxidative addition of the palladium(0) catalyst to the C-I bond of 2,4-pyridinediamine, 3-iodo-, forming a Pd(II) complex. libretexts.org

Migratory Insertion (Carbopalladation): The alkene then coordinates to the palladium(II) complex, followed by the insertion of the alkene into the palladium-carbon bond. This step, known as carbopalladation, forms a new carbon-carbon bond and a new palladium-carbon sigma bond.

Beta-Hydride Elimination: A hydrogen atom from a carbon adjacent to the palladium-bearing carbon is then eliminated, forming a palladium-hydride species and the final substituted alkene product. This step typically proceeds with syn-elimination.

Regeneration of the Catalyst: The palladium(0) catalyst is regenerated from the palladium-hydride species through a reductive elimination step, often in the presence of a base. libretexts.org

The catalytic cycle for the Heck-Mizoroki reaction can be summarized as follows:

StepDescriptionIntermediate
A Oxidative addition of the aryl halide to the Pd(0) catalyst.Aryl-Pd(II)-halide complex
B Coordination and migratory insertion of the alkene.Alkyl-Pd(II)-halide complex
C Beta-hydride elimination.Alkene product and a Pd(II)-hydride-halide complex
D Reductive elimination of HX and regeneration of the Pd(0) catalyst.Pd(0) catalyst

Nucleophilic aromatic substitution (SNAr) is another important reaction pathway for 2,4-pyridinediamine, 3-iodo-. In this reaction, a nucleophile replaces the iodide leaving group on the pyridine ring. The pyridine ring is inherently electron-deficient, which facilitates nucleophilic attack, especially when activated by electron-withdrawing groups or when the leaving group is positioned at an activated site.

The generally accepted mechanism for SNAr reactions proceeds through a two-step addition-elimination pathway. researchgate.netfrontiersin.org

Nucleophilic Attack and Formation of a Meisenheimer Complex: A nucleophile attacks the carbon atom bearing the leaving group (the ipso-carbon), leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized over the aromatic ring and is stabilized by the electronegative nitrogen atom of the pyridine ring.

Departure of the Leaving Group: The leaving group (in this case, iodide) is then expelled from the Meisenheimer complex, restoring the aromaticity of the pyridine ring and yielding the final substitution product.

The rate of SNAr reactions is influenced by several factors, including the nature of the nucleophile, the leaving group, and the substituents on the aromatic ring. For pyridines, the position of substitution is critical. Nucleophilic attack is generally favored at the 2- and 4-positions due to the ability of the nitrogen atom to stabilize the negative charge in the Meisenheimer intermediate through resonance.

A kinetic study on the reactions of 2-methoxy-3-nitropyridine (B1295690) and 2-methoxy-5-nitropyridine (B154726) with secondary amines in aqueous solution showed linear Brønsted-type plots, indicating that the first step (nucleophilic attack) is the rate-determining step in the SNAr mechanism. researchgate.net

Influence of Amino Substituents on Pyridine Reactivity and Regioselectivity

The two amino groups at the 2- and 4-positions of the pyridine ring in 2,4-pyridinediamine, 3-iodo- have a profound influence on its reactivity and the regioselectivity of its reactions.

Amino groups are strong electron-donating groups through resonance. This has several consequences:

Activation of the Pyridine Ring: The electron-donating nature of the amino groups increases the electron density of the pyridine ring, making it more susceptible to electrophilic attack. However, for the C-I bond functionalization reactions discussed, their electronic effect on the palladium-catalyzed cross-coupling and SNAr reactions is more complex.

Influence on Cross-Coupling Reactions: In palladium-catalyzed cross-coupling reactions, the electron-donating amino groups can influence the rate of oxidative addition. While electron-withdrawing groups generally accelerate this step, the effect of strong electron-donating groups can vary depending on the specific reaction conditions and the nature of the catalyst.

Directing Effects in Electrophilic Aromatic Substitution: While not the primary focus here, it is worth noting that the amino groups would strongly direct incoming electrophiles to the positions ortho and para to them.

Regioselectivity in Further Substitutions: In cases where further substitution on the pyridine ring is possible, the amino groups will play a key role in determining the position of the incoming group. For instance, in dichloropyridines, the regioselectivity of Suzuki-Miyaura coupling can be controlled by the choice of ligand, with sterically hindered ligands favoring coupling at the less sterically hindered position. nih.gov In 2,4-dichloropyrimidine, coupling generally occurs preferentially at the 4-position. nih.gov While not a direct analogue, this highlights the subtle interplay of electronic and steric effects in determining regioselectivity in substituted heteroaromatics.

The presence of two amino groups can also lead to potential side reactions, such as N-arylation, depending on the reaction conditions. The basicity of the amino groups can also influence the reaction by interacting with the catalyst or other reagents.

Theoretical Mechanistic Elucidation via Advanced Computational Methods

Computational chemistry, particularly Density Functional Theory (DFT), has become an invaluable tool for elucidating the detailed mechanisms of organic reactions. rsc.org For reactions involving 2,4-pyridinediamine, 3-iodo-, computational studies can provide insights into:

Transition State Structures and Energies: DFT calculations can be used to model the transition states of the key steps in the Suzuki-Miyaura and Heck reactions, such as oxidative addition and reductive elimination. researchgate.net This allows for the determination of activation energies and a deeper understanding of the factors that control the reaction rate.

Reaction Pathways and Intermediates: Computational studies can map out the entire potential energy surface of a reaction, identifying stable intermediates and competing reaction pathways. For example, DFT studies on the Suzuki-Miyaura reaction have helped to refine the understanding of the transmetalation step. rsc.org

Electronic and Steric Effects of Substituents: The influence of the amino groups on the reactivity of the pyridine ring can be quantitatively assessed through computational analysis of properties such as charge distribution, molecular orbital energies, and steric hindrance. mdpi.com

Regioselectivity: Computational models can predict the regioselectivity of reactions by comparing the activation energies for attack at different positions on the pyridine ring. This is particularly useful for understanding the directing effects of the amino substituents. A multivariate linear regression model using computationally derived descriptors has been developed to predict the rate and regioselectivity of SNAr reactions. chemrxiv.org

For example, DFT calculations have been used to study the SNAr reactions of substituted pyridines, confirming that the C-2 carbon is the most electrophilic center in certain methoxy-nitropyridines, thus rationalizing the observed regioselectivity. researchgate.net Similar computational approaches could be applied to 2,4-pyridinediamine, 3-iodo- to predict its reactivity and the most likely sites of nucleophilic attack.

Computational and Theoretical Studies on 2,4 Pyridinediamine, 3 Iodo

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are essential for elucidating the electronic properties that govern the structure and reactivity of a molecule. These methods solve approximations of the Schrödinger equation to determine the electronic wavefunction and energy of the system.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. researchgate.net It provides a balance between accuracy and computational cost, making it suitable for studying molecules like 2,4-Pyridinediamine, 3-iodo-.

DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms, known as the equilibrium geometry. researchgate.net By optimizing the molecular structure, key parameters such as bond lengths, bond angles, and dihedral angles are predicted. For 2,4-Pyridinediamine, 3-iodo-, DFT would be used to understand how the iodo-substituent and the two amino groups influence the geometry of the pyridine (B92270) ring. For instance, calculations on similar pyridine derivatives have shown that substituents can cause slight deviations from a perfectly planar ring structure. nih.gov

Furthermore, DFT can map out the potential energy surface of the molecule. This "energy landscape" reveals the energies of different conformations and the transition states that connect them. This information is crucial for understanding the molecule's flexibility and the energy barriers for conformational changes, such as the rotation of the amino groups.

Table 1: Predicted Molecular Geometry Parameters for 2,4-Pyridinediamine, 3-iodo- using DFT Note: These are representative values based on DFT studies of similar pyridine derivatives and are for illustrative purposes.

Parameter Predicted Value Description
C-I Bond Length ~2.10 Å The distance between the carbon atom on the pyridine ring and the iodine atom.
C-N (amino) Bond Length ~1.39 Å The distance between a carbon atom on the ring and the nitrogen of an amino group. researchgate.net
C=C Bond Length (ring) ~1.39 Å Average carbon-carbon bond length within the aromatic pyridine ring. researchgate.net
C-N Bond Length (ring) ~1.34 Å Average carbon-nitrogen bond length within the aromatic pyridine ring. researchgate.net
C-C-I Bond Angle ~119.5° The angle formed by two adjacent carbon atoms and the iodine atom.
H-N-H Bond Angle ~115.0° The angle within the amino (-NH2) groups.

Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. wikipedia.orgyoutube.com The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.com

The energy of the HOMO is related to the molecule's ionization potential, and the energy of the LUMO is related to its electron affinity. The difference in energy between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A small gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO.

For 2,4-Pyridinediamine, 3-iodo-, FMO analysis can predict the most likely sites for electrophilic and nucleophilic attack. The distribution of the HOMO and LUMO across the molecule indicates where it will interact with other reagents. The electron-donating amino groups are expected to significantly influence the energy and localization of the HOMO, while the electronegative nitrogen and iodine atoms will affect the LUMO.

Table 2: Illustrative Frontier Molecular Orbital Properties Note: The values presented are hypothetical and serve to illustrate the concepts of FMO analysis.

Orbital Energy (eV) Description & Implication for Reactivity
HOMO -5.8 Highest Occupied Molecular Orbital. Its energy indicates the ability to donate electrons. Likely localized around the amino groups and the pyridine ring.
LUMO -1.2 Lowest Unoccupied Molecular Orbital. Its energy indicates the ability to accept electrons. Likely localized around the carbon atom bearing the iodine and the ring nitrogen.
HOMO-LUMO Gap 4.6 A larger gap suggests higher kinetic stability and lower chemical reactivity.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations are excellent for static structures, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing insights into conformational flexibility and interactions with other molecules, such as solvents or biological macromolecules. nih.govnih.gov

For 2,4-Pyridinediamine, 3-iodo-, MD simulations can reveal the preferred conformations in different environments. For example, in a solution, the simulations would show how the amino groups rotate and how the molecule interacts with solvent molecules through hydrogen bonding or other non-covalent forces. This is critical for understanding its solubility and behavior in a reaction medium.

Furthermore, if this compound were being investigated as a potential ligand for a biological target, MD simulations could be used to model its binding process. rsc.org These simulations can predict the stability of the ligand-receptor complex, identify key intermolecular interactions (like hydrogen bonds and hydrophobic contacts), and calculate the binding free energy, offering a dynamic picture of the binding event. nih.govrsc.org

Advanced Prediction of Spectroscopic Signatures for Structural Validation

Computational methods, particularly DFT, are highly effective at predicting the spectroscopic signatures of a molecule, which can be used to validate its structure when compared with experimental data. researchgate.netrsc.org

Calculated vibrational frequencies can be correlated with experimental Infrared (IR) and Raman spectra. researchgate.net For 2,4-Pyridinediamine, 3-iodo-, specific vibrational modes, such as N-H stretching from the amino groups, C=N and C=C stretching from the pyridine ring, and the C-I stretching frequency, can be calculated. Comparing these predicted frequencies with experimental results helps confirm the molecular structure and the functional groups present. researchgate.netresearchgate.net

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H, ¹³C) can be calculated. These predictions are invaluable for assigning the signals in an experimental NMR spectrum, which is often a complex task for substituted aromatic systems. The calculated shifts help to unambiguously determine the molecular structure.

Table 3: Comparison of Hypothetical Experimental vs. Calculated Spectroscopic Data Note: This table illustrates how theoretical calculations are used to validate experimental findings.

Spectroscopic Data Predicted Value (DFT) Hypothetical Experimental Value Assignment
IR Frequency (cm⁻¹) 3455, 3360 3450, 3355 N-H asymmetric & symmetric stretching
IR Frequency (cm⁻¹) 1620 1625 C=C/C=N ring stretching
IR Frequency (cm⁻¹) 550 545 C-I stretching
¹H NMR Shift (ppm) 7.5 7.6 Pyridine ring proton (H-6)
¹³C NMR Shift (ppm) 95 94 Pyridine ring carbon (C-3, attached to I)

Ligand Field Theory and Coordination Chemistry Insights for Metal Complexes

The nitrogen atoms in 2,4-Pyridinediamine, 3-iodo- (both on the ring and in the amino groups) possess lone pairs of electrons, making the molecule a potential ligand for coordinating with metal ions to form metal complexes. Ligand Field Theory (LFT), an application of molecular orbital theory to coordination compounds, is used to describe the electronic structure, bonding, and properties of these complexes. wikipedia.orgscribd.com

LFT explains how the interaction between the ligand's orbitals and the metal's d-orbitals removes the degeneracy of the d-orbitals, splitting them into different energy levels. purdue.edulibretexts.org The magnitude of this splitting (Δ) depends on the metal ion, its oxidation state, the coordination geometry, and the nature of the ligand. libretexts.orguci.edu

By acting as a ligand, 2,4-Pyridinediamine, 3-iodo- would donate its lone pair electrons to a transition metal ion. LFT can be used to predict the resulting d-orbital splitting pattern for a given geometry (e.g., octahedral or tetrahedral). This, in turn, allows for the prediction of the complex's magnetic properties (high-spin vs. low-spin) and its electronic absorption spectra, which are responsible for the color of many transition metal complexes. wikipedia.orguci.edu The presence of multiple donor sites on the molecule suggests it could act as a bidentate ligand, forming a chelate ring with the metal ion.

Applications in Advanced Catalysis and Material Science Precursors

2,4-Pyridinediamine, 3-iodo- as a Ligand Precursor in Transition Metal Catalysis

The core utility of 2,4-pyridinediamine, 3-iodo- in catalysis lies in its role as a foundational unit for the synthesis of sophisticated ligands. Transition metal catalysis is profoundly influenced by the ligands that surround the metal center; these ligands dictate the catalyst's reactivity, selectivity, and stability. nih.govmdpi.com The structure of 2,4-pyridinediamine, 3-iodo- is particularly amenable to modification, allowing for the creation of tailored ligands for specific catalytic transformations. The presence of multiple reactive sites—the two amino groups and the carbon-iodine bond—allows it to be elaborated into multidentate ligands capable of forming highly stable and reactive complexes with transition metals. nih.gov

The design of effective ligands is a cornerstone of modern catalytic science, aiming to fine-tune the electronic and steric environment of a metal center. mdpi.com For both homogeneous (catalyst in the same phase as reactants) and heterogeneous (catalyst in a different phase) systems, specific principles guide the development of pyridinediamine-based ligands.

Key design principles include:

Chelation: The presence of two amino groups on the 2,4-pyridinediamine scaffold allows for the formation of a chelate ring when binding to a metal center. This chelate effect, where a multidentate ligand binds more stably than multiple monodentate ligands, is a critical factor in creating robust catalysts. biointerfaceresearch.com

Electronic Tuning: The electron density at the metal center, a crucial parameter for catalytic activity, can be precisely adjusted by modifying the ligand. mdpi.com The amino groups in the pyridinediamine structure are strong sigma-donors, increasing electron density on the metal. This can be balanced or further altered through chemical modification of the amine or pyridine (B92270) backbone.

Steric Hindrance: The size and shape of the ligand control access to the metal's active site, which can profoundly impact selectivity (e.g., regioselectivity or enantioselectivity). nih.gov Substituents can be strategically placed on the pyridinediamine framework to create a specific pocket around the metal center.

Modularity and Tunability: An ideal ligand scaffold should be easily modifiable. The synthetic accessibility of derivatives from a common precursor like 2,4-pyridinediamine, 3-iodo- allows for the systematic variation of ligand properties to optimize a catalytic process. nih.govresearchgate.net

Bridging Homogeneous and Heterogeneous Catalysis: Ligand design plays a crucial role in immobilizing molecular catalysts onto solid supports, a key strategy for combining the high selectivity of homogeneous catalysts with the ease of separation of heterogeneous ones. mdpi.com Functional groups can be introduced onto the pyridinediamine ligand to facilitate attachment to a support material.

Table 1: Key Design Principles for Pyridinediamine-Based Ligands

Design PrincipleDescriptionRelevance to Pyridinediamine Scaffolds
Chelation Formation of stable, multi-point attachments to a metal center.The two amine groups can form a stable 5- or 6-membered chelate ring, enhancing complex stability. biointerfaceresearch.com
Electronic Tuning Adjusting the electron density of the metal center to control reactivity.Amino groups are strong electron donors; the pyridine ring and other substituents modulate overall electronic properties. mdpi.com
Steric Control Using bulky groups on the ligand to influence substrate approach and product selectivity.Substituents can be added to the amines or the pyridine ring to create a defined catalytic pocket. nih.gov
Modularity The ability to easily synthesize a library of related ligands for catalyst optimization.The reactive sites on 2,4-pyridinediamine, 3-iodo- allow for diverse chemical modifications. researchgate.net

The presence of a halogen atom on a ligand backbone can have a significant impact on the resulting metal complex's catalytic behavior. The iodine atom in 2,4-pyridinediamine, 3-iodo- is not merely a passive placeholder but an active modulator of the ligand's properties.

Halogenation influences catalytic systems in several ways:

Electronic Effects: Halogens exert a dual electronic influence: they are electron-withdrawing through the sigma framework (inductive effect) and can be electron-donating through their lone pairs (resonance effect). This can alter the electron density at the metal center, which in turn affects the rates of key catalytic steps like oxidative addition and reductive elimination. nih.gov

Steric Effects: The iodine atom is large and introduces significant steric bulk. This can be used to control the coordination geometry around the metal, prevent catalyst deactivation pathways like dimerization, or enforce a specific orientation for the substrate, thereby enhancing selectivity. nih.gov

Blocking Reactive Sites: Halogenation can be used to replace reactive C-H bonds that might otherwise undergo undesired side reactions, such as intramolecular C-H activation, leading to catalyst degradation. nih.gov

Utilization in Advanced Organic Synthesis as a Versatile Building Block for Complex Architectures

Beyond its potential in ligand synthesis, 2,4-pyridinediamine, 3-iodo- is a valuable building block for constructing larger, more complex organic molecules. Its array of functional groups makes it a powerful synthon in diversity-oriented synthesis, where the goal is to create libraries of structurally diverse compounds. nih.gov The iodo group, in particular, serves as a highly effective handle for modern cross-coupling reactions.

Polyheterocyclic frameworks are central to many areas of chemical science, including pharmaceuticals and functional materials. The arrangement of functional groups in 2,4-pyridinediamine, 3-iodo- makes it an ideal starting material for synthesizing fused ring systems. For instance, analogous structures like 2-chloro-3-iodo-4-pyridinamine have been successfully used to prepare pyrrolo[3,2-c]pyridine derivatives. chemicalbook.com This type of transformation typically involves a reaction sequence where one of the amino groups participates in a ring-forming reaction with a neighboring carbon atom, often facilitated by the displacement of the iodo group. Such cyclization strategies can be used to build a variety of fused heterocycles, leveraging the inherent reactivity of the aminopyridine core. nih.gov

Bipyridines are a fundamentally important class of ligands and structural motifs in coordination chemistry and materials science. The iodo-substituent in 2,4-pyridinediamine, 3-iodo- is perfectly suited for participating in transition metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Sonogashira couplings. These reactions allow for the precise formation of new carbon-carbon bonds. By coupling 2,4-pyridinediamine, 3-iodo- with another pyridine derivative (e.g., a pyridine boronic acid), one can construct functionalized bipyridine structures that are otherwise difficult to access. researchgate.net This modular approach enables the synthesis of a wide array of bipyridine-based scaffolds with tailored electronic and steric properties, which can then be used as ligands for catalysis or as building blocks for supramolecular assemblies and functional polymers.

Role in the Development of Redox-Active Systems and Non-Innocent Ligands

A particularly advanced concept in catalysis is the use of "non-innocent" ligands. Unlike traditional "innocent" ligands that simply act as spectators, non-innocent ligands are redox-active and participate directly in the electron-transfer steps of a catalytic cycle. wikipedia.orgnih.gov They can act as electron reservoirs, accepting or donating electrons to facilitate multi-electron transformations at a metal center that might otherwise be challenging. researchgate.net

Future Research Directions and Emerging Paradigms for 2,4 Pyridinediamine, 3 Iodo Chemistry

Exploration of Novel Synthetic Pathways and Methodologies

The development of novel synthetic routes to access 2,4-Pyridinediamine, 3-iodo- and its analogs is a primary area of future research. Traditional methods for the synthesis of functionalized pyridines can be lengthy and may not be amenable to the desired substitution patterns. nih.gov Modern synthetic strategies are increasingly focused on efficiency, modularity, and the use of readily available starting materials. nih.gov

One promising avenue is the development of one-step, convergent methods that allow for the direct synthesis of highly substituted pyridines. organic-chemistry.org For instance, a single-step conversion of N-vinyl or N-aryl amides to pyridine (B92270) derivatives has been reported, which proceeds through amide activation followed by the addition of a π-nucleophile and subsequent annulation. organic-chemistry.org Adapting such methodologies for the synthesis of 2,4-Pyridinediamine, 3-iodo- could significantly streamline its production.

Another area of interest is the regioselective functionalization of the pyridine ring. dntb.gov.uadigitellinc.com The inherent electronic properties of the pyridine nucleus can make direct and selective substitution challenging. rsc.org Research into novel catalytic systems and activating groups that can direct the installation of iodo and amino functionalities at specific positions is crucial. For example, the use of a removable activating group could facilitate the desired substitutions before being cleaved to yield the final product.

Furthermore, multicomponent reactions (MCRs) offer an efficient approach to building molecular complexity in a single step. nih.gov Designing an MCR that incorporates the necessary fragments to construct the 2,4-Pyridinediamine, 3-iodo- scaffold would be a significant advancement in terms of atom economy and step efficiency. benthamscience.com

A potential synthetic approach could involve a variation of the Finkelstein reaction on a suitably substituted bromopyridine to introduce the iodine atom. chemicalbook.com This could be followed by or preceded by the introduction of the two amine groups, possibly through a palladium-catalyzed amination reaction. nih.gov The order and specifics of these steps would need to be optimized to achieve high yields and purity.

Table 1: Potential Novel Synthetic Strategies for 2,4-Pyridinediamine, 3-iodo-

Synthetic StrategyDescriptionPotential Advantages
Convergent One-Pot SynthesisActivation of an amide followed by nucleophilic addition and annulation to form the pyridine ring directly. organic-chemistry.orgFewer reaction steps, increased overall yield, and reduced waste.
Directed C-H FunctionalizationUse of directing groups to achieve regioselective introduction of iodo and amino substituents on the pyridine core. rsc.orgHigh regioselectivity, potential for late-stage functionalization.
Multicomponent Reactions (MCRs)Combining three or more reactants in a single reaction vessel to form the target molecule. nih.govHigh atom economy, operational simplicity, and rapid access to diverse structures.
Cross-Coupling MethodologiesSequential or tandem palladium-catalyzed amination and copper-catalyzed iodination of a dihalopyridine precursor. chemicalbook.comnih.govModular approach, allowing for variation of substituents.

Advanced Computational Modeling for Predictive Structure-Reactivity Relationships and Reaction Design

Computational chemistry is becoming an indispensable tool in modern chemical research, offering deep insights into reaction mechanisms and predicting molecular properties. For 2,4-Pyridinediamine, 3-iodo-, advanced computational modeling can play a pivotal role in understanding its electronic structure and predicting its reactivity.

Density Functional Theory (DFT) calculations can be employed to model the molecular geometry and electronic properties of the compound. nih.gov Such studies can help in understanding the influence of the iodo and diamine substituents on the aromaticity and reactivity of the pyridine ring. For instance, DFT can predict the most likely sites for electrophilic or nucleophilic attack, guiding the design of new reactions. nih.gov

Predictive models for the regioselectivity of reactions on substituted pyridiniums have been developed and can be extended to 2,4-Pyridinediamine, 3-iodo-. chemrxiv.org These models can take into account the electronic and steric effects of the substituents to predict the outcome of a given reaction, thereby reducing the need for extensive experimental screening. The aryne distortion model, for example, has been used to predict the regioselectivity of reactions involving pyridyne intermediates. nih.gov

Molecular docking studies can also be utilized to explore the potential interactions of 2,4-Pyridinediamine, 3-iodo- and its derivatives with biological targets, which can be valuable in the context of medicinal chemistry. nih.govbiointerfaceresearch.com These computational techniques can help in identifying potential binding modes and estimating binding affinities, thus prioritizing compounds for synthesis and biological evaluation. biointerfaceresearch.com

Table 2: Applications of Computational Modeling for 2,4-Pyridinediamine, 3-iodo-

Computational MethodApplicationPredicted Outcome
Density Functional Theory (DFT)Calculation of molecular orbitals, electron density, and electrostatic potential. nih.govUnderstanding of reactivity, prediction of reaction sites, and elucidation of reaction mechanisms.
Quantitative Structure-Activity Relationship (QSAR)Development of models that correlate chemical structure with reactivity or biological activity.Prediction of the properties of new derivatives and guidance for the design of compounds with desired characteristics.
Molecular DockingSimulation of the interaction between the compound and a biological target. biointerfaceresearch.comIdentification of potential binding modes and prediction of binding affinity.
Reaction Pathway ModelingElucidation of the transition states and intermediates of potential synthetic routes. nih.govOptimization of reaction conditions and prediction of reaction outcomes.

Development of Sustainable Catalytic Systems Incorporating Pyridinediamine Frameworks

The principles of green chemistry are increasingly influencing the design of synthetic processes, with a strong emphasis on the development of sustainable catalytic systems. benthamscience.com For the synthesis and functionalization of pyridine derivatives, this involves moving away from harsh reagents and stoichiometric amounts of promoters towards more environmentally benign and recyclable catalysts. benthamdirect.com

Ionic liquids (ILs) have emerged as promising green solvents and catalysts for the synthesis of pyridines. benthamscience.combenthamdirect.com Their low volatility, thermal stability, and tunable properties make them attractive alternatives to conventional organic solvents. benthamdirect.com The use of ILs can lead to milder reaction conditions, improved yields, and easier product separation and catalyst recycling. benthamscience.com

Heterogeneous catalysts, such as zeolites, are also being explored for the sustainable production of pyridines from renewable feedstocks like glycerol. rsc.orgresearchgate.net These solid acid catalysts can facilitate the cyclization and aromatization reactions required to form the pyridine ring and can be easily recovered and reused. researchgate.net

The pyridinediamine scaffold itself can be a component of novel catalytic systems. The nitrogen atoms in the 2,4-diamino groups can act as ligands for transition metals, forming complexes with potential catalytic activity. Research in this area could lead to the development of catalysts where the pyridinediamine framework plays an active role in the catalytic cycle, potentially enabling new types of transformations. For instance, ruthenium(II) complexes have been shown to catalyze the amination of aminopyridines through η6-coordination, a strategy that could be explored for the further functionalization of 2,4-Pyridinediamine, 3-iodo-. thieme-connect.deresearchgate.net

Table 3: Sustainable Catalytic Approaches Relevant to Pyridinediamine Chemistry

Catalytic SystemDescriptionSustainability Benefits
Ionic Liquids (ILs)Used as both solvents and catalysts, with tunable properties. benthamscience.combenthamdirect.comLow volatility, recyclability, milder reaction conditions, and reduced waste. benthamdirect.com
ZeolitesMicroporous aluminosilicate (B74896) minerals used as solid acid catalysts. rsc.orgReusability, high thermal stability, and potential for use with renewable feedstocks. researchgate.net
Pyridinediamine-Metal ComplexesTransition metal complexes where the pyridinediamine acts as a ligand.Potential for novel reactivity and catalysis, with the ligand framework influencing the catalytic outcome.
PhotocatalysisUse of visible light to drive chemical reactions with the aid of a photocatalyst. acs.orgMild reaction conditions, use of a renewable energy source, and potential for novel transformations.

Integration with High-Throughput Experimentation, Flow Chemistry, and Automated Synthesis Platforms

The integration of modern automation technologies is set to revolutionize the way chemical research is conducted. High-throughput experimentation (HTE), flow chemistry, and automated synthesis platforms offer the potential to rapidly screen reaction conditions, optimize synthetic routes, and accelerate the discovery of new compounds. researchgate.netnih.gov

HTE allows for the parallel execution of a large number of experiments, making it possible to quickly identify optimal catalysts, solvents, and reaction parameters for the synthesis of 2,4-Pyridinediamine, 3-iodo-. acs.org This can significantly reduce the time and resources required for process development.

Flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a batch reactor, offers several advantages, including enhanced safety, better process control, and easier scalability. uc.ptacs.org The synthesis of pyridine derivatives has been successfully adapted to flow systems, leading to improved yields and reduced reaction times. vcu.edunih.gov A multi-step continuous flow synthesis of complex heterocyclic molecules has been demonstrated, showcasing the power of this technology. nih.gov

Automated synthesis platforms, often referred to as "chemical robots," can perform complex multi-step syntheses with minimal human intervention. researchgate.netresearchgate.net These systems can be programmed to carry out a sequence of reactions, purifications, and analyses, enabling the rapid generation of libraries of compounds based on the 2,4-Pyridinediamine, 3-iodo- scaffold for screening in various applications. nih.gov The development of robotic systems for automated chemical synthesis is an active area of research, with the potential to greatly accelerate the pace of chemical discovery. researchgate.net

Table 4: Impact of Modern Laboratory Technologies on 2,4-Pyridinediamine, 3-iodo- Research

TechnologyApplicationKey Advantages
High-Throughput Experimentation (HTE)Rapid screening of reaction conditions (catalysts, solvents, temperature, etc.).Accelerated optimization, reduced development time, and efficient use of materials.
Flow ChemistryContinuous synthesis of the target compound and its derivatives. acs.orgImproved safety, precise control over reaction parameters, and seamless scalability. vcu.edu
Automated Synthesis PlatformsAutomated multi-step synthesis and purification of compound libraries. researchgate.netnih.govIncreased productivity, high reproducibility, and access to a wider range of chemical structures for screening.

Q & A

Q. Q1. What are the key physicochemical properties of 3-iodo-2,4-pyridinediamine, and how do they influence experimental design?

Answer:

  • Molecular Weight : 220.01 g/mol (based on structurally similar derivatives like 4-amino-3-iodopyridine and 2-amino-3-iodopyridine) .
  • Melting Point : Observed ranges between 88–100°C (variations depend on isomer purity and substituent positions) .
  • Density : ~2.055 g/cm³ (for derivatives like 2-amino-3-iodopyridine) .
  • Safety : Hazard codes include R20/21/22 (harmful by inhalation, skin contact, and ingestion) and S9/26/36/37/38 (storage and handling precautions) .
    Methodological Insight :
  • Use differential scanning calorimetry (DSC) to verify melting points and detect impurities.
  • Density measurements via pycnometry ensure accurate solvent compatibility for reactions.

Q. Q2. How can researchers optimize the synthesis of 3-iodo-2,4-pyridinediamine to achieve high purity?

Answer:

  • Synthetic Routes :
    • Direct iodination of 2,4-diaminopyridine using iodine monochloride (ICl) under controlled temperature (0–5°C) to minimize side products .
    • Purification via column chromatography (silica gel, eluent: dichloromethane/methanol gradient) to isolate isomers .
      Critical Considerations :
  • Monitor reaction progress using thin-layer chromatography (TLC) with UV visualization.
  • Purity validation requires 1H^1H-NMR (to confirm substitution patterns) and elemental analysis (C, H, N, I) .

Advanced Research Questions

Q. Q3. How do structural isomers of 3-iodo-2,4-pyridinediamine (e.g., 3-iodo-2-pyridinamine vs. 3-iodo-4-pyridinamine) affect reactivity in cross-coupling reactions?

Answer:

  • Electronic Effects : The iodine substituent’s position alters electron density on the pyridine ring, impacting catalytic coupling (e.g., Suzuki-Miyaura). For example:
    • 3-Iodo-4-pyridinamine shows higher reactivity in Pd-catalyzed couplings due to better orbital overlap with the metal center .
  • Steric Hindrance : 3-Iodo-2-pyridinamine may exhibit lower yields in bulky ligand systems .
    Methodological Insight :
  • Compare reaction kinetics via 13C^{13}C-NMR or LC-MS to track intermediates.
  • Use DFT calculations to model transition states and predict regioselectivity .

Q. Q4. What analytical strategies resolve contradictions in reported melting points for 3-iodo-pyridinediamine derivatives?

Answer:

  • Hypothesized Causes :
    • Polymorphism (e.g., different crystalline forms) .
    • Residual solvent or moisture in samples (e.g., hygroscopic amines) .
  • Resolution Methods :
    • Perform X-ray crystallography to confirm crystal structure and polymorph identity.
    • Use Karl Fischer titration to quantify moisture content in samples .

Q. Q5. How can 3-iodo-2,4-pyridinediamine serve as a precursor for heterocyclic drug candidates?

Answer:

  • Functionalization Pathways :
    • Medicinal Chemistry : Iodine acts as a leaving group for nucleophilic substitution (e.g., replacing iodine with aryl/alkyl groups via Ullmann or Buchwald-Hartwig reactions) .
    • Targets : Anticancer agents (e.g., kinase inhibitors) or antimicrobial scaffolds by modifying the diamine core .
      Methodological Insight :
  • Screen bioactivity using in vitro assays (e.g., enzyme inhibition IC50_{50} determination).
  • Optimize solubility via salt formation (e.g., hydrochloride salts) .

Q. Q6. What are the challenges in characterizing the stability of 3-iodo-2,4-pyridinediamine under varying pH conditions?

Answer:

  • Degradation Pathways :
    • Acidic conditions: Deiodination or ring protonation.
    • Basic conditions: Oxidative degradation of the amine groups .
  • Analytical Approaches :
    • Stability-indicating HPLC methods (e.g., C18 column, pH-adjusted mobile phases).
    • Mass spectrometry to identify degradation products (e.g., loss of I^- detected via negative-ion mode) .

Q. Q7. How does the iodine atom in 3-iodo-2,4-pyridinediamine influence its spectroscopic signatures?

Answer:

  • NMR Analysis :
    • 1H^1H-NMR: Deshielding of adjacent protons (e.g., H-5 and H-6 in pyridine ring) due to iodine’s electronegativity .
    • 13C^{13}C-NMR: Iodine’s heavy atom effect causes signal splitting (e.g., 13C^{13}C-I coupling constants ~20 Hz) .
  • IR Spectroscopy : C-I stretch observed at ~500–600 cm1^{-1} (weak intensity, requires FT-IR with high sensitivity) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.